N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide
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Overview
Description
N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a methoxy-methylphenyl group, a hexahydroquinazolinone moiety, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hexahydroquinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanylacetamide group: This step involves the reaction of the hexahydroquinazolinone intermediate with a suitable thiol and acetamide derivative.
Attachment of the methoxy-methylphenyl group: This final step can be accomplished through electrophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the hexahydroquinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways may include:
Binding to active sites: Inhibition or activation of enzyme activity.
Modulation of signaling pathways: Alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide
- N-(2-Methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide
- N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-tetrahydroquinazolin-4-YL)sulfanyl]acetamide
Uniqueness
The uniqueness of N-(2-Methoxy-5-methylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-YL)sulfanyl]acetamide lies in its specific substitution pattern and the presence of the methoxy-methylphenyl group, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-8-15(24-2)14(9-11)19-16(22)10-25-17-12-5-3-4-6-13(12)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
NQWYOMZLRKLXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Origin of Product |
United States |
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